molecular formula C5H7N3O B13102926 6-Amino-5-methylpyrazin-2(1H)-one

6-Amino-5-methylpyrazin-2(1H)-one

Katalognummer: B13102926
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: URLAJFZXIPTBAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazine ring substituted with an amino group and a methyl group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-diaminopyrazine with acetic anhydride, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-5-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-methylpyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as intermediates in chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-5-methylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-methylpyrazine: Similar structure but with different substitution patterns.

    6-Amino-2-methylpyrazine: Another isomer with potential differences in reactivity and properties.

Uniqueness

6-Amino-5-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

6-amino-5-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-5(6)8-4(9)2-7-3/h2H,1H3,(H3,6,8,9)

InChI-Schlüssel

URLAJFZXIPTBAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=O)C=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.